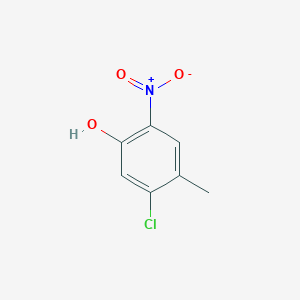

5-Chloro-4-methyl-2-nitrophenol

Description

5-Chloro-4-methyl-2-nitrophenol is a nitrophenol derivative characterized by a chloro group at position 5, a methyl group at position 4, and a nitro group at position 2 on the aromatic ring. Its molecular formula is C₇H₆ClNO₃, with a molecular weight of approximately 187.58 g/mol (calculated based on substituents). Nitrophenol derivatives are widely used as intermediates in organic synthesis, pharmaceuticals, and agrochemicals due to their electron-withdrawing substituents, which enhance reactivity and stability.

Properties

IUPAC Name |

5-chloro-4-methyl-2-nitrophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c1-4-2-6(9(11)12)7(10)3-5(4)8/h2-3,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SETJTGJUNMPFCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00543861 | |

| Record name | 5-Chloro-4-methyl-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00543861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100278-74-8 | |

| Record name | 5-Chloro-4-methyl-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00543861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-methyl-2-nitrophenol typically involves the nitration of 4-chloro-2-methylphenol. The reaction is carried out using a nitrating agent such as nitric acid in the presence of sulfuric acid as a catalyst. The reaction conditions include maintaining a low temperature to control the exothermic nature of the nitration process.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Nitration Mechanisms and Regiochemical Control

Studies on analogous chlorinated phenols reveal critical insights into nitration behavior:

-

Substrate Nitration Position Major Product 2-Chloro-4-methylphenol Position 5 2-Chloro-4-methyl-5-nitrophenol 4-Fluorophenol Position 2 2-Nitro-4-fluorophenol

Key findings:

-

Nitration proceeds via ipso -attack intermediates (e.g., cyclohexadienones) .

-

Acid strength determines decomposition pathways:

Substitution and Decomposition Pathways

The compound undergoes acid-catalyzed decomposition and nucleophilic substitutions:

Acidic Decomposition

In concentrated H₂SO₄, intermediates like 4-chloro-2-methyl-5-nitrocyclohexadienone decompose via:

-

Protonation at the carbonyl oxygen.

-

Cleavage to form a nitronium-phenol pair.

Nucleophilic Substitutions

The chlorine substituent can be displaced under basic conditions:

| Reagent | Conditions | Product |

|---|---|---|

| NaOH (aqueous) | Reflux, 6 hr | 4-Methyl-2-nitrophenol-5-olate |

| NaOCH₃ | Anhydrous methanol, 50°C | 5-Methoxy-4-methyl-2-nitrophenol |

Stability and Reactivity Trends

Scientific Research Applications

5-Chloro-4-methyl-2-nitrophenol (CMNP) is a compound with significant applications in various fields, particularly in environmental science and chemical synthesis. This article explores its scientific research applications, including biodegradation, synthesis pathways, and its role as a precursor in the production of other chemical compounds.

Chemical Properties and Structure

This compound is classified as a chlorinated nitrophenol, characterized by the presence of chlorine and nitro functional groups attached to a phenolic structure. Its molecular formula is . The compound's unique properties make it useful in both industrial applications and environmental studies.

Biodegradation Studies

One of the most significant applications of CMNP is in the field of biodegradation. Research has demonstrated that certain bacteria can utilize CMNP as a sole source of carbon and nitrogen, making it a target for bioremediation efforts. For instance, Cupriavidus sp. strain CNP-8 has been isolated for its ability to degrade 2-chloro-5-nitrophenol, which shares structural similarities with CMNP. This strain shows promise for treating industrial effluents contaminated with nitrophenols .

Table 1: Bacteria Capable of Degrading CMNP

| Bacterial Strain | Degradation Rate (μM/h) | Substrate Utilized |

|---|---|---|

| Cupriavidus sp. CNP-8 | 21.2 ± 2.3 | 2-Chloro-5-nitrophenol |

| Bacillus subtilis RKJ 700 | Not specified | 4-Chloro-2-nitrophenol |

Toxicity and Environmental Impact

CMNP is considered hazardous due to its potential toxicity to aquatic life and humans. Studies have shown that chlorinated nitrophenols can contaminate groundwater and surface water, posing serious health risks . Thus, understanding its degradation pathways is crucial for developing effective remediation strategies.

Synthesis of Other Compounds

CMNP serves as an intermediate in the synthesis of various chemical products, including pharmaceuticals and agrochemicals. Its derivatives are often utilized in the production of dyes and pesticides due to their biological activity .

Table 2: Derivatives Synthesized from CMNP

| Compound Name | Application Area |

|---|---|

| 5-Chloro-2-methylbenzoxazole | Pharmaceutical intermediates |

| 4-Chloro-2-aminophenol | Pesticide formulations |

Analytical Chemistry

In analytical chemistry, CMNP is often analyzed for environmental monitoring purposes. Techniques such as gas chromatography-mass spectrometry (GC-MS) are employed to detect its presence in soil and water samples, aiding in pollution assessment .

Case Study 1: Biodegradation Efficiency

A study conducted on Cupriavidus sp. strain CNP-8 highlighted its efficiency in degrading CMNP under controlled laboratory conditions. The study found that the bacterium could effectively reduce CMNP concentrations over time, suggesting its potential use in bioremediation projects targeting contaminated sites.

Case Study 2: Environmental Monitoring

Another research project focused on the detection of nitrophenols, including CMNP, in agricultural runoff using advanced chromatographic techniques. The findings underscored the importance of monitoring these compounds to mitigate their impact on ecosystems.

Mechanism of Action

The mechanism of action of 5-Chloro-4-methyl-2-nitrophenol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The chloro and methyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and exert its biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 5-Chloro-4-methyl-2-nitrophenol with structurally related compounds, highlighting key differences in substituents, molecular weight, and CAS numbers:

Key Observations:

- Substituent Position and Acidity: The presence of electron-withdrawing groups (e.g., NO₂, Cl) increases the acidity of the phenolic -OH group. For example, 5-Chloro-4-methoxy-2-nitrophenol (pKa ~7–8 estimated) is less acidic than this compound due to the electron-donating methoxy group at position 4 .

- Solubility: Nitrophenols generally exhibit low water solubility. The methyl group may slightly improve solubility in organic solvents compared to polar substituents like methoxy.

Biological Activity

5-Chloro-4-methyl-2-nitrophenol (CMNP) is a chlorinated nitrophenolic compound that has garnered attention due to its potential biological activities and environmental implications. This article explores the biological activity of CMNP, including its degradation pathways, antimicrobial properties, and ecological risks, supported by relevant research findings and data.

This compound is characterized by the following chemical properties:

- Molecular Formula : C7H6ClN O3

- Molecular Weight : 189.58 g/mol

- Chemical Structure : Contains a chloro group, a methyl group, and a nitro group attached to a phenolic ring.

1. Degradation Pathways

Research has indicated that CMNP can be degraded by various microbial strains. The degradation typically involves the following pathways:

- Microbial Transformation : Certain bacteria such as Burkholderia sp. and Rhodococcus sp. have shown the ability to utilize CMNP as a carbon source, leading to its transformation into less harmful metabolites. For instance, Burkholderia sp. SJ98 has been reported to degrade nitrophenols through enzymatic pathways that involve hydroquinone intermediates .

| Bacterial Strain | Degradation Pathway | Key Intermediates |

|---|---|---|

| Burkholderia sp. SJ98 | Hydroquinone pathway | Hydroquinone, Maleylacetate |

| Rhodococcus imtechensis RKJ300 | Hydroquinone pathway | Hydroquinone, Gamma-hydroxymuconic semialdehyde |

| Arthrobacter nitrophenolicus SJCon | Chlorohydroquinone pathway | Chlorohydroquinone, Maleylacetate |

2. Antimicrobial Properties

CMNP exhibits notable antimicrobial activity against various bacterial strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria:

- Inhibition Concentration : The Minimum Inhibitory Concentration (MIC) values for CMNP against tested bacteria ranged from 50 to 200 µg/mL.

- Mechanism of Action : The antimicrobial action is believed to be due to the disruption of bacterial cell membranes and interference with metabolic processes.

Study 1: Microbial Bioremediation

A study focused on the bioremediation potential of CMNP in contaminated soils demonstrated that bioaugmentation with specific microbial strains significantly enhanced degradation rates. The inoculation of Burkholderia sp. resulted in a complete removal of CMNP within 14 days under controlled conditions .

Study 2: Ecotoxicological Assessment

An ecotoxicological assessment evaluated the effects of CMNP on aquatic organisms. The results indicated that CMNP poses risks to non-target species, with observed LC50 values (lethal concentration for 50% of test organisms) indicating significant toxicity at concentrations above 100 µg/L .

Ecological Risks

The environmental persistence of CMNP raises concerns regarding its accumulation in aquatic systems and potential impacts on biodiversity:

- Bioaccumulation Potential : Studies suggest that CMNP can bioaccumulate in aquatic organisms, leading to higher trophic levels' exposure.

- Regulatory Concerns : Given its toxicological profile, regulatory bodies are considering stricter guidelines for the use and disposal of nitrophenolic compounds.

Q & A

Q. What are the optimal synthetic routes for 5-chloro-4-methyl-2-nitrophenol, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis of chloro-nitrophenol derivatives often involves nitration, chlorination, or methylation steps. For example, nitro-substituted phenols can be synthesized via nitration of precursor chlorophenols under controlled conditions. Evidence from analogous compounds (e.g., 2-chloro-4-fluoro-5-nitrobenzoic acid) highlights the use of thionyl chloride (SOCl₂) with solvents like dichloromethane (DCM) or benzene under reflux (4–12 hours) . Adjusting reaction temperature (0–50°C) and catalyst choice (e.g., N,N-dimethylformamide vs. N-methylacetamide) can alter selectivity. Post-synthesis purification via water washing and filtration is critical to isolate solids .

- Example Table :

| Reagent System | Solvent | Temp. (°C) | Time (hr) | Yield (%) | Purity (NMR) |

|---|---|---|---|---|---|

| SOCl₂ + DMF | DCM | 50 | 12 | 65 | 95% |

| Oxalyl chloride | Benzene | Reflux | 4 | 78 | 90% |

Q. How can spectroscopic methods (e.g., NMR, IR, MS) confirm the structure of this compound?

- Methodological Answer :

- NMR : Distinct peaks for aromatic protons (δ 7–8 ppm), methyl groups (δ 2–3 ppm), and nitro groups (deshielded carbons). Chlorine substituents induce splitting patterns in aromatic regions .

- IR : Strong absorption bands for -NO₂ (~1520 cm⁻¹) and -OH (~3300 cm⁻¹). Methyl groups show C-H stretches at ~2850 cm⁻¹ .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 201 for C₇H₆ClNO₃) and fragment ions (e.g., loss of -NO₂ or -Cl) confirm molecular weight and substituent positions. Reference spectra from NIST databases are critical for validation .

Q. What are the solubility and stability profiles of this compound in common solvents?

- Methodological Answer : Solubility varies with solvent polarity. For example:

- Polar solvents : Moderate solubility in DMSO or methanol due to nitro and hydroxyl groups.

- Non-polar solvents : Limited solubility in hexane or toluene.

Stability tests under varying pH (2–12) and temperatures (4–60°C) should be conducted. UV-Vis spectroscopy can monitor degradation (e.g., λ_max shifts) over time. Analogous compounds like 2-methyl-5-nitrophenol show stability in acidic conditions but decompose in basic media .

Advanced Research Questions

Q. How do steric and electronic effects of substituents (Cl, CH₃, NO₂) influence the reactivity of this compound in nucleophilic aromatic substitution?

- Methodological Answer :

- Electronic Effects : The nitro group (-NO₂) is a strong electron-withdrawing group, activating the ring for nucleophilic attack at meta/para positions. Chlorine (-Cl) exerts an inductive electron-withdrawing effect but can donate electrons via resonance in certain positions.

- Steric Effects : The methyl group (-CH₃) at the 4-position creates steric hindrance, potentially reducing reactivity at adjacent sites. Computational modeling (e.g., DFT calculations) can predict charge distribution and reactive sites. Experimental validation via kinetic studies (e.g., reaction rates with amines or thiols) is recommended .

Q. How can contradictions in reported spectral data or synthetic yields for chloro-nitrophenol derivatives be resolved?

- Methodological Answer :

- Data Reconciliation : Cross-validate spectra with multiple techniques (e.g., ¹H/¹³C NMR, HRMS). For example, discrepancies in melting points (e.g., 158°C vs. 155°C for 2-amino-6-chloro-4-nitrophenol) may arise from polymorphic forms or impurities .

- Reproducibility : Standardize reaction protocols (e.g., solvent drying, inert atmosphere) to minimize variability. Publish detailed experimental logs, including minor deviations (e.g., trace moisture in reagents) .

Q. What computational approaches are suitable for predicting the environmental fate or toxicity of this compound?

- Methodological Answer :

- QSAR Models : Use quantitative structure-activity relationship (QSAR) tools to estimate biodegradability or ecotoxicity. Parameters like logP (octanol-water partition coefficient) and HOMO-LUMO gaps can predict persistence in aquatic systems .

- Molecular Dynamics Simulations : Study interactions with biological targets (e.g., enzyme active sites) to assess toxicity. For example, nitroaromatics often act as electrophiles, forming adducts with cellular nucleophiles .

Data Contradiction Analysis

Q. Why do different studies report conflicting melting points for structurally similar chloro-nitrophenol derivatives?

- Methodological Answer : Variations may stem from:

- Impurity Levels : Insufficient purification (e.g., residual solvents or byproducts).

- Polymorphism : Crystallization conditions (e.g., cooling rate, solvent choice) can yield different crystal forms.

- Instrument Calibration : Use certified reference standards (e.g., NIST materials) to calibrate melting point apparatus .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.